

Investigating the promiscuity of Stalk peptides across aGPCR subfamilies

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An Investigative Guide to the Promiscuity of **Stalk Peptide**s Across Adhesion GPCR Subfamilies

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent a unique class of receptors characterized by their large extracellular regions and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain.[1] A key feature of many aGPCRs is their activation mechanism, which involves a tethered agonist known as the "Stalk" or "Stachel" peptide.[2][3] This peptide, located at the N-terminus of the C-terminal fragment (CTF) following autoproteolysis at the GAIN domain, can intramolecularly bind to the seven-transmembrane (7TM) domain to initiate signaling.[4][5]

Recent studies have revealed that synthetic peptides derived from these Stalk sequences can act as exogenous agonists.[3] More significantly, these peptides exhibit considerable promiscuity, activating not only their cognate receptors but also other aGPCRs, even those belonging to different subfamilies.[2] This cross-reactivity suggests a closer pharmacological relationship between aGPCRs than previously understood and has significant implications for both basic research and therapeutic development.[2] This guide provides a comparative analysis of **Stalk peptide** promiscuity, supported by experimental data and detailed methodologies.

Quantitative Analysis of Stalk Peptide Promiscuity



The following table summarizes experimental findings on the cross-reactivity of Stalk-derived peptides with various aGPCRs. The data highlights that activation is often dependent on the specific signaling pathway being measured.

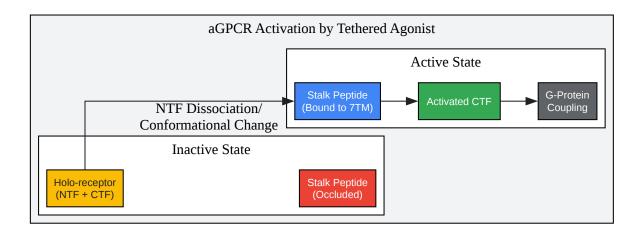
Stalk Peptide Origin (Subfamily)	Target Receptor (Subfamily)	Signaling Pathway Activated	Assay Type	Outcome
pGPR110 (VI)	GPR110 (ADGRF1)	Gs	cAMP Assay	Activation
pGPR110 (VI)	GPR110 (ADGRF1)	Gq	IP1 Assay	Activation
pGPR110 (VI)	GPR64 (ADGRG2) (VIII)	Gq	IP1 Assay	Activation[2]
pGPR110 (VI)	GPR126 (ADGRG6) (VIII)	Gq	IP1 Assay	Activation[2]
pGPR116 (VI)	GPR116 (ADGRF5)	Gq	IP1 Assay	Activation[2]
pGPR116 (VI)	GPR115	Gq	IP1 Assay	Activation[2]
pGPR115	GPR110 (ADGRF1) (VI)	Gq	IP1 Assay	Activation[2]
GPR110 CTF*	GPR110 (ADGRF1)	Gq, Gs, Gi, G12/13	NFAT-RE, CRE, SRE, SRF-RE	Robust self- activation[1]

Note: The C-terminal fragment (CTF) of GPR110 demonstrates robust self-activation mediated by its own tethered **Stalk peptide** across all major G-protein signaling pathways.[1]

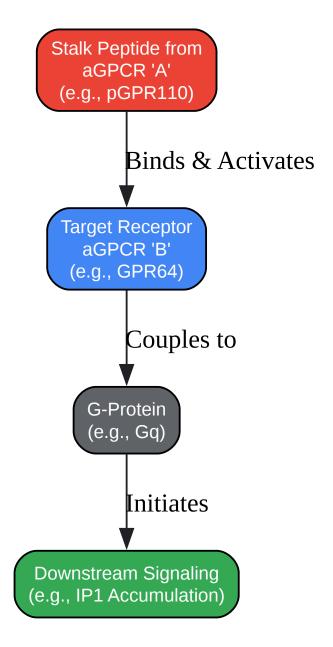
Signaling and Activation Mechanisms

The activation of aGPCRs by **Stalk peptide**s is a multi-step process that can be initiated by the dissociation of the N-terminal fragment (NTF). This exposes the tethered **Stalk peptide**, allowing it to bind within the 7TM domain and trigger G-protein coupling. Exogenously applied synthetic **Stalk peptide**s can mimic this process.

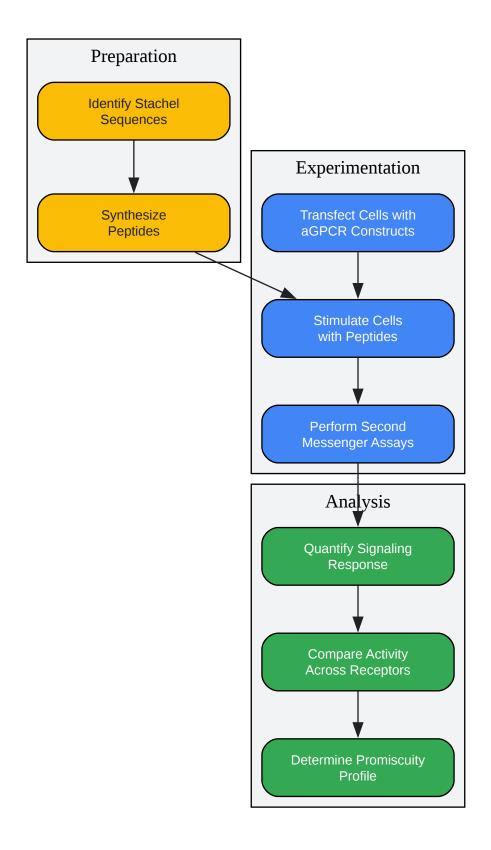




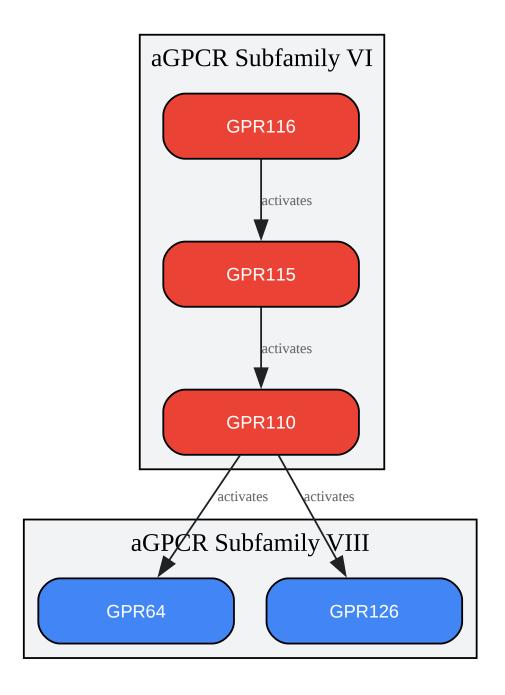












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